molecular formula C13H21NO5 B13680536 Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate

Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate

Cat. No.: B13680536
M. Wt: 271.31 g/mol
InChI Key: BUWIARJERIXJTL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate typically involves a multi-step process. One common method starts with the reaction of commercially available cyclopentanone with ethyl chloroformate in the presence of a base to form the corresponding ethyl ester. The amino group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the continuous flow of reactants and products, leading to improved reaction control and higher yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate involves its ability to act as a protecting group for amines. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is exploited in multi-step organic synthesis to protect and deprotect amine functionalities as needed .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate
  • Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclohexanecarboxylate
  • Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cycloheptanecarboxylate

Uniqueness

Ethyl 1-(tert-butoxycarbonylamino)-3-oxo-cyclopentanecarboxylate is unique due to its specific ring size and the presence of the Boc protecting group. This combination provides distinct reactivity and stability characteristics, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C13H21NO5/c1-5-18-10(16)13(7-6-9(15)8-13)14-11(17)19-12(2,3)4/h5-8H2,1-4H3,(H,14,17)

InChI Key

BUWIARJERIXJTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(=O)C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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